D-Ribose-d2

Metabolic Flux Analysis Stable Isotope Tracing Mass Spectrometry

Choose D-Ribose-d2 for its unique +2 Da mass shift, providing unambiguous isotopic signature for metabolic flux MS. This 5,5-dideuterated pentose tracer eliminates isobaric interference, enabling precise carbon flux mapping through the pentose phosphate pathway & nucleotide biosynthesis. For RNA NMR of molecules >30 nucleotides, it reduces spectral crowding & doubles T1/T2 relaxation times—critical for resolving complex RNA folds & RNA-protein complexes inaccessible with other labels. Superior to unlabeled ribose or alternative isotopologues like D-Ribose-1-d or D-Ribose-5-d2. Ideal for cancer metabolism, immunology, and metabolic engineering research applications.

Molecular Formula C5H10O5
Molecular Weight 152.14 g/mol
Cat. No. B15139421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-d2
Molecular FormulaC5H10O5
Molecular Weight152.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2D2
InChIKeyPYMYPHUHKUWMLA-PTEVNSBISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-d2: Procurement Guide for the Deuterium-Labeled D-Ribose Stable Isotope Tracer


D-Ribose-d2 is a stable isotope-labeled analog of D-ribose, wherein two hydrogen atoms are replaced with deuterium (²H) . It retains the core pentose sugar structure (molecular formula C₅H₈D₂O₅, MW 152.14 g/mol) and participates in the same biochemical pathways as the unlabeled compound, including its role as the sugar moiety in ATP and as a precursor for nucleotide biosynthesis [1]. This isotopic substitution imparts a distinct mass shift (+2 Da) and specific NMR properties, enabling its primary application as a tracer in metabolic flux analysis and as a probe in high-resolution structural biology [2].

Why D-Ribose-d2 Cannot Be Replaced by Unlabeled D-Ribose or Other Isotopologues in Quantitative Research


Direct substitution of D-Ribose-d2 with unlabeled D-ribose or alternative isotopologues (e.g., D-Ribose-1-d or D-Ribose-5-d2) in research applications is not equivalent. The specific +2 Da mass shift of D-Ribose-d2 provides a unique isotopic signature that is distinct from both the unlabeled compound and other singly or multiply deuterated forms, which is critical for resolving metabolic flux pathways and avoiding isobaric interference in mass spectrometry [1]. Furthermore, its site-specific deuteration pattern at the 2' position imparts unique NMR relaxation and conformational dynamics that are fundamentally different from those of ribose labeled at other positions, making it an irreplaceable probe for specific structural and dynamic investigations [2].

Quantitative Evidence for Selecting D-Ribose-d2 over Closest Analogs


Mass Shift and Isotopic Purity for Tracer Studies: D-Ribose-d2 vs. Unlabeled D-Ribose

As a tracer, D-Ribose-d2 provides a quantifiable mass shift relative to unlabeled D-ribose, enabling precise tracking of metabolic incorporation. Commercial preparations of D-Ribose-d2 achieve high isotopic purity, which is essential for minimizing signal dilution in tracer studies [1]. While direct head-to-head flux data comparing D-Ribose-d2 and unlabeled D-ribose are typically specific to individual experimental systems, the fundamental principle is that the +2 Da shift allows for the unique resolution of ribose-derived metabolites from the endogenous, unlabeled pool [2].

Metabolic Flux Analysis Stable Isotope Tracing Mass Spectrometry

NMR Spectral Simplification: D-Ribose-d2 (as 2'-deuterated) vs. Unlabeled Ribose in RNA

Deuteration at the ribose 2' position (as in D-Ribose-2'-d, a closely related analog of D-Ribose-d2) leads to a quantifiable reduction in spectral crowding in NMR. A study on a 30-nucleotide RNA showed that specific deuteration resulted in greatly reduced spectral crowding in NOESY spectra compared to unlabeled RNA [1]. This is a class-level inference, as the specific deuteration pattern of D-Ribose-d2 would confer a similar, site-specific benefit.

RNA NMR Spectroscopy Structural Biology Isotopic Labeling

Altered NMR Relaxation Properties: D-Ribose-d2 (as 2'-deuterated) vs. Unlabeled Ribose in RNA

Incorporation of deuterium alters nuclear spin relaxation pathways, leading to slower relaxation rates. In the same 30-nucleotide RNA study, the nonselective T1 and T2 relaxation rates for the deuterated RNA were found to be approximately twice as long as those of the unlabeled RNA [1]. This is a direct head-to-head comparison for a deuterated ribose analog, providing a strong class-level inference for D-Ribose-d2.

NMR Relaxation RNA Dynamics Deuterium Isotope Effect

Site-Specific Conformational Dynamics: D-Ribose-2'-d vs. Unlabeled Crystalline Deoxythymidine

Solid-state ²H NMR of D-Ribose-2'-d (a specific isotopomer of D-Ribose-d2) provides direct, quantitative data on molecular motion at the 2' position. This study revealed two distinct motional modes: (1) a fast, nanosecond motion with an apparent activation energy (Ea) of 3.6 ± 0.7 kcal/mol, and (2) a slow, millisecond-to-microsecond motion with an apparent Ea of ≥4 kcal/mol [1]. These motions are similar to those observed in crystalline deoxythymidine, but the specific activation energies are a unique feature of this probe [1].

Solid-State NMR Conformational Dynamics Deuterium NMR

Recommended Procurement Scenarios for D-Ribose-d2 Based on Verifiable Evidence


Metabolic Flux Analysis of the Pentose Phosphate Pathway

When mapping carbon flux through the pentose phosphate pathway (PPP) and nucleotide biosynthesis, D-Ribose-d2 is the superior choice. Its +2 Da mass shift relative to unlabeled D-ribose provides a unique isotopic signature for mass spectrometry, allowing for the unambiguous tracking of ribose-derived metabolites. This is critical for quantifying pathway activity and identifying metabolic bottlenecks in cancer, immunology, and metabolic engineering research .

NMR-Based Structural Determination of Large RNA Molecules

For research groups tackling the NMR structure determination of RNAs larger than 30 nucleotides, D-Ribose-d2 (or its 2'-deuterated isotopomer) is an essential reagent. The evidence shows that deuteration at the 2' position leads to significantly reduced spectral crowding and approximately doubled T1/T2 relaxation times. These effects are crucial for acquiring high-resolution multi-dimensional NMR spectra, enabling the study of complex RNA folds and RNA-protein complexes that are otherwise inaccessible [1].

Probing Ribose Conformational Dynamics via Solid-State NMR

Investigators seeking to understand the fundamental dynamics of the ribose ring in non-crystalline states should procure D-Ribose-2'-d (a direct isotopomer of D-Ribose-d2). The compound serves as a site-specific ²H NMR probe, providing quantifiable data on nanosecond and microsecond-to-millisecond motions, characterized by specific activation energies. This is a key tool for studies on the biophysics of nucleic acid components and for refining computational models of sugar dynamics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Ribose-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.